molecular formula C6H14OP+ B3256661 Di-n-propylphosphine oxide CAS No. 27443-18-1

Di-n-propylphosphine oxide

Cat. No.: B3256661
CAS No.: 27443-18-1
M. Wt: 133.15 g/mol
InChI Key: GJAZWIIHUOZNCC-UHFFFAOYSA-N
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Description

Di-n-propylphosphine oxide is an organophosphorus compound with the molecular formula C₆H₁₅OP It is characterized by the presence of a phosphorus atom bonded to two n-propyl groups and an oxygen atom

Mechanism of Action

Target of Action

Oxo(dipropyl)phosphanium, as a tertiary phosphine, primarily targets transition metal catalysis and organocatalysis . The compound’s role is to act as a ligand, binding to the metal center and influencing its reactivity .

Mode of Action

The interaction of Oxo(dipropyl)phosphanium with its targets involves the formation of a coordination complex . This interaction results in changes to the electronic structure of the metal center, thereby altering its reactivity . The compound’s mode of action is also influenced by its ability to undergo oxidative degradation, a process that can lead to the formation of new phosphines of various structures .

Biochemical Pathways

The biochemical pathways affected by Oxo(dipropyl)phosphanium are primarily those involved in transition metal catalysis and organocatalysis . The compound’s action can influence a wide range of tervalent phosphorus ligands, inspiring the design of new phosphines and tuning their properties .

Pharmacokinetics

Similar compounds, such as oxazaphosphorines, are known to undergo metabolism, with the parent drug being relatively inactive . The elimination of the parent compound is achieved through activation to a metabolite, with other minor pathways of inactivation also playing a role

Result of Action

The result of Oxo(dipropyl)phosphanium’s action is the alteration of the reactivity of the metal center in transition metal catalysis and organocatalysis . This can lead to the formation of new phosphines of various structures . The compound’s action can also result in the oxidative degradation of the phosphine, leading to the formation of new phosphines .

Action Environment

The action of Oxo(dipropyl)phosphanium is influenced by environmental factors such as heat, UV light, and oxygen . These factors can accelerate the oxidative degradation process, facilitating the compound’s subsequent biodegradation . The effectiveness of this mechanism is contingent upon environmental conditions conducive to oxidative degradation and subsequent microbial action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-n-propylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of n-propylmagnesium chloride with diethyl phosphite, followed by oxidation. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk preparation of n-propylmagnesium chloride: .

    Continuous reaction with diethyl phosphite: in a controlled environment.

    Oxidation using industrial oxidizing agents: to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Di-n-propylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Di-n-propylphosphine oxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Similar in structure but with phenyl groups instead of n-propyl groups.

    Tri-n-propylphosphine oxide: Contains three n-propyl groups instead of two.

    Diethylphosphine oxide: Contains ethyl groups instead of n-propyl groups

Uniqueness

Di-n-propylphosphine oxide is unique due to its specific combination of n-propyl groups and its ability to undergo a variety of chemical reactions. Its properties make it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

oxo(dipropyl)phosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OP/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAZWIIHUOZNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[P+](=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OP+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-n-propylphosphine oxide
Reactant of Route 2
Di-n-propylphosphine oxide
Reactant of Route 3
Di-n-propylphosphine oxide
Reactant of Route 4
Di-n-propylphosphine oxide
Reactant of Route 5
Di-n-propylphosphine oxide
Reactant of Route 6
Di-n-propylphosphine oxide

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